5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide is a complex organic compound that features an azido group, a benzyloxycarbonyl group, and amino acid residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide typically involves multiple steps, starting from the appropriate amino acid derivatives. The azido group can be introduced using azidation reactions, often involving the conversion of an alcohol to an azide using reagents like sodium azide in the presence of a suitable catalyst . The benzyloxycarbonyl group is usually introduced through carbobenzoxy (Cbz) protection, which involves reacting the amino group with benzyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of automated synthesizers for peptide coupling reactions, as well as purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions to form triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Copper(I) catalysts in click chemistry reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Scientific Research Applications
5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the study of protein interactions and labeling due to its azido group.
Medicine: Potential use in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide involves its ability to participate in click chemistry reactions, forming stable triazole linkages. This reactivity is primarily due to the presence of the azido group, which can undergo cycloaddition reactions with alkynes. The benzyloxycarbonyl group serves as a protective group, allowing for selective reactions at other functional sites .
Comparison with Similar Compounds
Similar Compounds
- 5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide
- 5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-alaninamide
Uniqueness
5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide is unique due to the presence of the phenylalanine residue, which can impart specific steric and electronic properties to the compound. This can influence its reactivity and interactions in biological systems, making it distinct from other similar azido compounds .
Properties
CAS No. |
917599-65-6 |
---|---|
Molecular Formula |
C22H26N6O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-azido-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C22H26N6O4/c23-20(29)19(14-16-8-3-1-4-9-16)26-21(30)18(12-7-13-25-28-24)27-22(31)32-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H2,23,29)(H,26,30)(H,27,31)/t18-,19-/m0/s1 |
InChI Key |
IAYSMPDWHMPACZ-OALUTQOASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.